Hexaphenylcyclotrisiloxane

Photoluminescence Optical materials Cyclosiloxane spectroscopy

Hexaphenylcyclotrisiloxane (P3, cyclic trimer) is the definitive monomer when excitation-wavelength-independent fluorescence is mandatory. Unlike octaphenylcyclotetrasiloxane (P4)—which exhibits wavelength-dependent emission shifts—P3 delivers a fixed 357 nm emission maximum, ensuring reproducible optical tracking, calibration, and sensing. In base-catalyzed ring-opening copolymerization, phenyl-substituted P3 demonstrates approximately 160-fold higher reactivity than hexamethylcyclotrisiloxane (D3), reducing cycle times and improving process economics. Uniquely, only P3 undergoes solid-state polymerization directly from its triclinic crystal phase to yield high-viscosity crystalline polydiphenylsiloxane (PDPhS), eliminating solvent requirements and enabling morphological control. Procure phase-pure P3 for consistent, quantifiable performance in fluorescence-based assays, rapid copolymerization, and solvent-free PDPhS synthesis.

Molecular Formula C36H30O3Si3
Molecular Weight 594.9 g/mol
CAS No. 512-63-0
Cat. No. B1329326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenylcyclotrisiloxane
CAS512-63-0
Molecular FormulaC36H30O3Si3
Molecular Weight594.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
InChIKeyVCYDUTCMKSROID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaphenylcyclotrisiloxane (CAS 512-63-0) for Industrial Procurement: Product Profile and Key Specifications


Hexaphenylcyclotrisiloxane (CAS 512-63-0), also designated as diphenylsiloxane cyclic trimer or 2,2,4,4,6,6-hexaphenyl-[1,3,5,2,4,6]trioxatrisilinan, is a phenyl-substituted cyclotrisiloxane with molecular formula C36H30O3Si3 and molecular weight 594.89 g/mol [1]. As a cyclic organosilicon compound, it features a six-membered Si-O-Si-O-Si-O ring with two phenyl groups attached to each silicon atom [1]. Key physical specifications include a melting point of 184-188°C (literature), boiling point of 300°C at 1 mmHg, density of 1.23 g/cm³, and vapor pressure of 2.02E-13 mmHg at 25°C [2]. The compound appears as a white to almost white crystalline powder, is insoluble in water but soluble in toluene, and is moisture-sensitive requiring storage under dry conditions [3].

Why Hexaphenylcyclotrisiloxane Cannot Be Substituted with Generic Cyclosiloxanes in Precision Applications


Generic substitution among cyclic siloxanes is not technically viable due to fundamental differences in ring size, substituent electronic effects, and resulting material properties. Within the phenyl-substituted cyclosiloxane family, hexaphenylcyclotrisiloxane (trimer, P3) and octaphenylcyclotetrasiloxane (tetramer, P4) exhibit markedly distinct photoluminescence behavior—the former demonstrates excitation-wavelength-independent emission at 357 nm, whereas the latter shows wavelength-dependent emission maxima [1]. Comparing across substituent types, phenyl-substituted cyclosiloxanes differ dramatically from methyl-substituted analogs (e.g., hexamethylcyclotrisiloxane, D3) in both polymerization reactivity and thermal properties; increased phenyl substitution enhances base-catalyzed polymerization reactivity and thermal stability [2][3]. Furthermore, the stereoelectronic effects of phenyl substituents modify ring strain, conformational preferences, and intermolecular packing compared to mixed methyl/phenyl or fully methyl systems, directly impacting solid-state reactivity and polymer morphology [2][4]. These quantifiable differences preclude interchangeable use in applications requiring precise optical, thermal, or polymerization performance.

Hexaphenylcyclotrisiloxane Quantitative Differentiation Evidence: Comparator-Based Performance Data


Excitation-Wavelength-Independent Photoluminescence: Hexaphenylcyclotrisiloxane vs. Octaphenylcyclotetrasiloxane

Hexaphenylcyclotrisiloxane (P3) exhibits a main emission maximum at 357 nm that remains fixed regardless of the excitation wavelength, whereas octaphenylcyclotetrasiloxane (P4) displays an emission maximum whose spectral position shifts with changing excitation wavelength [1]. This constitutes a fundamental difference in photophysical behavior between the two most closely related phenyl cyclosiloxane analogs.

Photoluminescence Optical materials Cyclosiloxane spectroscopy

Base-Catalyzed Polymerization Reactivity Enhancement: Phenyl-Substituted Cyclotrisiloxane vs. Hexamethylcyclotrisiloxane

Polymerization reactivity under base-catalyzed conditions increases with both increased ring strain and increased degree of phenyl substitution. Hexaphenylcyclotrisiloxane (fully phenyl-substituted) demonstrates substantially higher reactivity than hexamethylcyclotrisiloxane (fully methyl-substituted), with the most reactive phenyl-containing cyclic species being approximately 160 times more reactive than hexamethylcyclotrisiloxane, the least reactive monomer in the comparative series [1].

Ring-opening polymerization Silicone synthesis Reactivity ratio

Solid-State Polymerization Capability: Hexaphenylcyclotrisiloxane vs. Typical Solution Polymerization Monomers

Hexaphenylcyclotrisiloxane (HPhTS) undergoes anionic solid-state polymerization from its triclinic crystalline form to yield high molecular weight poly(diphenylsiloxane) (PDPhS) with a specific viscosity up to 5 (1 wt% diphenyloxide solution at 145°C) [1]. This heterogeneous reaction proceeds inward from the crystal surface, producing crystalline polymer directly from the crystalline trimer monomer [1].

Solid-state polymerization Polydiphenylsiloxane Crystalline monomer

Crystal Structure Polymorphism: Triclinic vs. Orthorhombic Forms of Hexaphenylcyclotrisiloxane

Hexaphenylcyclotrisiloxane exists in at least two distinct crystalline polymorphs: triclinic and orthorhombic modifications. The triclinic form exhibits unit cell parameters a = 12.89 Å, b = 15.060 Å, c = 9.266 Å, α = 91.88°, β = 95.94°, γ = 92.54° [1]. Within the triclinic crystals, the endocyclic C-C-C bond angles in the phenyl groups at carbon atoms bound to silicon are reduced to approximately 117° [2].

X-ray crystallography Polymorphism Cyclosiloxane conformation

Hexaphenylcyclotrisiloxane Application Scenarios Based on Quantified Differentiation Evidence


Precursor for Wavelength-Stable Fluorescent Probes and Optical Tracers

Hexaphenylcyclotrisiloxane is selected for applications requiring excitation-wavelength-independent fluorescence emission. Its fixed emission maximum at 357 nm, which does not shift with changing excitation wavelength, enables its use as a stable, predictable fluorescent probe in optical tracking, calibration, and sensing systems. In contrast, octaphenylcyclotetrasiloxane exhibits wavelength-dependent emission maxima, introducing unacceptable variability for quantitative fluorescence-based assays [1]. Procurement of P3 over P4 is essential when consistent, referenceable emission behavior is required.

Monomer for Accelerated Synthesis of Diphenylsiloxane-Containing Copolymers

In base-catalyzed ring-opening copolymerization processes targeting diphenylsiloxane incorporation, hexaphenylcyclotrisiloxane offers significantly enhanced reactivity compared to methyl-substituted cyclosiloxane monomers. The documented trend that phenyl-substituted cyclic siloxanes exhibit up to approximately 160-fold higher reactivity than hexamethylcyclotrisiloxane indicates that P3 enables faster polymerization kinetics and more efficient monomer consumption [1]. This reactivity advantage translates to reduced cycle times and improved process economics for industrial silicone copolymer manufacturing.

Crystalline Monomer for Solvent-Free Solid-State Synthesis of Polydiphenylsiloxane

Hexaphenylcyclotrisiloxane is uniquely suited for solid-state polymerization to produce crystalline polydiphenylsiloxane (PDPhS). The reaction proceeds heterogeneously from the surface of triclinic HPhTS crystals, yielding high-viscosity polymer (specific viscosity up to 5) directly from the crystalline monomer phase [1]. This solid-state route eliminates solvent requirements, simplifies purification, and enables morphological control of the resulting PDPhS product. No equivalent solid-state polymerization pathway is established for octaphenylcyclotetrasiloxane or hexamethylcyclotrisiloxane, making P3 the monomer of choice for solvent-free PDPhS synthesis.

Substrate for Polymorph-Dependent Solid-State Reactivity Studies

The existence of both triclinic and orthorhombic polymorphs of hexaphenylcyclotrisiloxane, with the triclinic form specifically required for solid-state polymerization, makes this compound a model system for studying polymorph-dependent reactivity [1][2]. Researchers investigating topochemical reactions, crystal engineering, or morphology-controlled polymer synthesis can leverage the established crystallographic parameters (triclinic unit cell: a=12.89 Å, b=15.060 Å, c=9.266 Å; reduced endocyclic C-C-C angle ~117°) to correlate structure with reactivity [1][2]. Procurement of phase-pure triclinic P3 is critical for reproducible solid-state polymerization outcomes.

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